3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride
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Overview
Description
3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride typically involves the reaction of piperidine with propyl hexadecanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure from which many derivatives are synthesized.
Piperazine: Another heterocyclic amine with similar applications.
Pyrrolidine: A five-membered ring analog of piperidine.
Uniqueness
3-Piperidin-1-ylpropyl hexadecanoate;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its long alkyl chain and piperidine moiety make it suitable for various specialized applications in research and industry.
Properties
CAS No. |
62101-76-2 |
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Molecular Formula |
C24H48ClNO2 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl hexadecanoate;hydrochloride |
InChI |
InChI=1S/C24H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-24(26)27-23-18-22-25-20-16-14-17-21-25;/h2-23H2,1H3;1H |
InChI Key |
FLUBABKTJUCVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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